molecular formula C14H6Cl4O4 B13663540 Bis(3,4-dichlorobenzoyl) peroxide CAS No. 2246-50-6

Bis(3,4-dichlorobenzoyl) peroxide

Cat. No.: B13663540
CAS No.: 2246-50-6
M. Wt: 380.0 g/mol
InChI Key: YWLNYVXJNSGJMH-UHFFFAOYSA-N
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Description

Bis(3,4-dichlorobenzoyl) peroxide is an organic peroxide compound with the chemical formula C14H6Cl4O4. It is commonly used as a curing agent in the production of silicone rubber due to its ability to create crosslinks even at low temperatures. This compound is known for its high reactivity and is often utilized in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3,4-dichlorobenzoyl) peroxide can be synthesized by reacting 3,4-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and precise temperature control to ensure safety and efficiency. The process may include additional steps such as solvent recovery and recycling to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Bis(3,4-dichlorobenzoyl) peroxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Decomposition: Produces 3,4-dichlorobenzoic acid and other by-products.

    Oxidation: Results in the formation of oxidized organic compounds.

    Substitution: Yields substituted benzoyl derivatives.

Scientific Research Applications

Bis(3,4-dichlorobenzoyl) peroxide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The primary mechanism of action of bis(3,4-dichlorobenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking unsaturated bonds in monomers, leading to the formation of crosslinked polymers. The compound’s reactivity is attributed to the weak peroxide bond, which readily breaks to form reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3,4-dichlorobenzoyl) peroxide is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and stability compared to other peroxides. Its ability to function effectively at low temperatures makes it particularly valuable in the production of silicone rubber and other materials .

Properties

2246-50-6

Molecular Formula

C14H6Cl4O4

Molecular Weight

380.0 g/mol

IUPAC Name

(3,4-dichlorobenzoyl) 3,4-dichlorobenzenecarboperoxoate

InChI

InChI=1S/C14H6Cl4O4/c15-9-3-1-7(5-11(9)17)13(19)21-22-14(20)8-2-4-10(16)12(18)6-8/h1-6H

InChI Key

YWLNYVXJNSGJMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)OOC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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